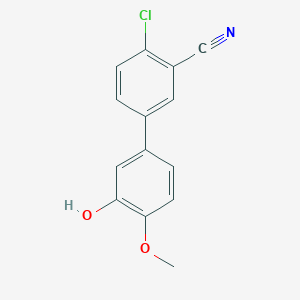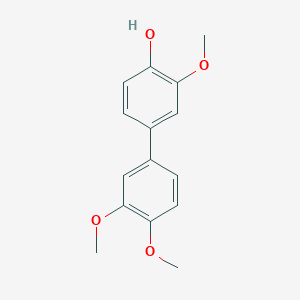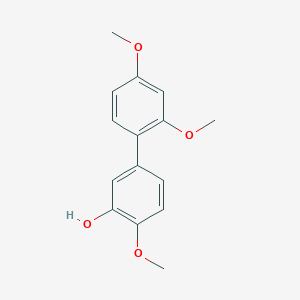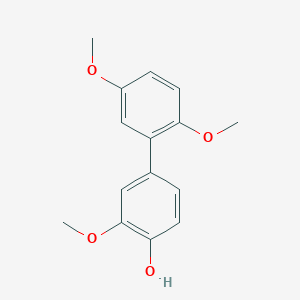
4-(2,5-Dimethoxyphenyl)-2-methoxyphenol, 95%
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(2,5-Dimethoxyphenyl)-2-methoxyphenol, 95% (4-DMP-2MP) is a synthetic compound that has recently gained attention for its potential applications in scientific research and laboratory experiments. It is a white to off-white powder that is soluble in both water and methanol, and is a common intermediate in the synthesis of various other compounds. The purpose of
Mecanismo De Acción
The exact mechanism of action of 4-(2,5-Dimethoxyphenyl)-2-methoxyphenol, 95% is not yet fully understood. However, it is believed to act as an inhibitor of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of pro-inflammatory compounds. In addition, it has been shown to have antioxidant properties, which may be due to its ability to scavenge free radicals.
Biochemical and Physiological Effects
4-(2,5-Dimethoxyphenyl)-2-methoxyphenol, 95% has been shown to have anti-inflammatory, antioxidant, and neuroprotective effects. In animal studies, it has been shown to reduce inflammation and oxidative stress, and to protect against neuronal damage. It has also been shown to have anti-cancer activity, and to reduce the growth of certain types of cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The main advantage of using 4-(2,5-Dimethoxyphenyl)-2-methoxyphenol, 95% in laboratory experiments is its availability. It is relatively easy to synthesize, and is commercially available as a white to off-white powder. However, it is important to note that it is not approved for human or animal use, and should only be used in laboratory experiments.
Direcciones Futuras
The potential applications of 4-(2,5-Dimethoxyphenyl)-2-methoxyphenol, 95% are still being explored, and there are many potential future directions for research. These include further studies of its anti-inflammatory, antioxidant, and neuroprotective effects, as well as its potential therapeutic applications in the treatment of various diseases. In addition, further studies are needed to explore its mechanism of action, and to determine its efficacy in laboratory experiments. Finally, further research is needed to explore the potential applications of 4-(2,5-Dimethoxyphenyl)-2-methoxyphenol, 95% in drug discovery and cancer research.
Métodos De Síntesis
4-(2,5-Dimethoxyphenyl)-2-methoxyphenol, 95% is typically synthesized through a two-step process. The first step involves the condensation of 2,5-dimethoxyphenol and 2-methoxyphenol in the presence of an acid catalyst, such as HCl or H2SO4. The second step involves the reaction of the resulting 4-(2,5-Dimethoxyphenyl)-2-methoxyphenol, 95% with an aldehyde, such as benzaldehyde, in the presence of a base catalyst, such as NaOH or KOH. This reaction produces a compound known as 4-methoxy-2,5-dimethoxybenzaldehyde, which is the desired product.
Aplicaciones Científicas De Investigación
4-(2,5-Dimethoxyphenyl)-2-methoxyphenol, 95% has been studied for its potential applications in scientific research, particularly in the fields of drug discovery, cancer research, and neuroscience. It has been shown to have anti-inflammatory and antioxidant properties, and has been used as a reference compound in studies of the pharmacological activity of other compounds. It has also been used in studies of the mechanism of action of various drugs, and has been used as a potential therapeutic agent in the treatment of certain types of cancer.
Propiedades
IUPAC Name |
4-(2,5-dimethoxyphenyl)-2-methoxyphenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16O4/c1-17-11-5-7-14(18-2)12(9-11)10-4-6-13(16)15(8-10)19-3/h4-9,16H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNSGNVHPTQTMNG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)C2=CC(=C(C=C2)O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60685650 |
Source


|
| Record name | 2',3,5'-Trimethoxy[1,1'-biphenyl]-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60685650 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2,5-Dimethoxyphenyl)-2-methoxyphenol | |
CAS RN |
1261954-35-1 |
Source


|
| Record name | 2',3,5'-Trimethoxy[1,1'-biphenyl]-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60685650 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




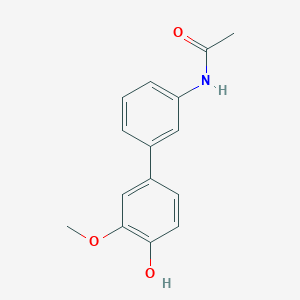
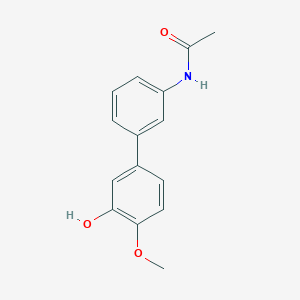
![4-[Benzo(b)thiophen-2-yl]-2-methoxyphenol, 95%](/img/structure/B6380025.png)
![2-Methoxy-4-[3-(N-methylaminocarbonyl)phenyl]phenol, 95%](/img/structure/B6380031.png)
![2-Methoxy-5-[3-(N-methylaminocarbonyl)phenyl]phenol, 95%](/img/structure/B6380035.png)


